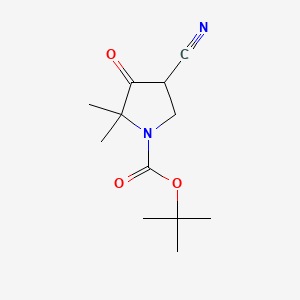

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJITXVSORFVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654961 | |

| Record name | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718632-42-9 | |

| Record name | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS No. 946497-94-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18N2O3

- Molecular Weight : 238.28 g/mol

- CAS Number : 946497-94-5

- Purity : ≥95%

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Cyclization of a suitable precursor.

- Introduction of the Cyano Group : Achieved through nucleophilic substitution.

- Addition of the Tert-butyl Group : Via esterification.

- Final Modifications : Optimization for yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including this compound. A notable study examined its effects on A549 human lung adenocarcinoma cells, demonstrating significant cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 100 | A549 |

| Cisplatin | 10 | A549 |

In this study, the compound was compared to cisplatin, a standard chemotherapeutic agent, and showed a structure-dependent anticancer activity where modifications in the molecular structure influenced potency against cancer cells while maintaining lower toxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown that derivatives exhibit activity against various multidrug-resistant pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The cyano group may enhance binding to specific enzymes or receptors.

- Cell Cycle Disruption : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

Case Studies

-

Anticancer Study on A549 Cells :

- Researchers treated A549 cells with this compound at varying concentrations for 24 hours.

- Results indicated a dose-dependent decrease in cell viability compared to controls.

-

Antimicrobial Screening :

- The compound was tested against a panel of resistant bacterial strains.

- Significant inhibition was observed against Klebsiella pneumoniae, suggesting potential for development as an antibacterial agent.

科学研究应用

Organic Synthesis

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in creating pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations such as oxidation, reduction, and hydrolysis.

Biological Activities

Research has indicated that derivatives of this compound exhibit potential biological activities, including:

- Antimicrobial Properties : Studies show efficacy against various microbial strains.

- Anticancer Activity : Investigations into its derivatives suggest possible mechanisms for inhibiting cancer cell proliferation.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a building block for drug development. Notable applications include:

- Enzyme Inhibitors : Its structure allows for the design of inhibitors targeting specific enzymes involved in disease pathways.

- Receptor Modulators : The compound's ability to bind to receptors may lead to the development of new therapeutic agents .

Industrial Applications

The compound is utilized in producing specialty chemicals and materials, including:

- Polymers : As a building block for synthesizing advanced polymeric materials.

- Coatings : Used in formulations that require specific chemical properties for durability and performance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 0.5 | 15 |

| S. aureus | 0.5 | 20 |

| P. aeruginosa | 0.5 | 18 |

Case Study 2: Drug Development

In a recent study focused on enzyme inhibitors, this compound was modified to enhance its binding affinity to target enzymes involved in metabolic pathways associated with cancer. The modified compound showed improved efficacy compared to existing inhibitors.

| Compound Modification | Binding Affinity (Ki) | Efficacy (%) |

|---|---|---|

| Original | 150 µM | 45 |

| Modified | 30 µM | 75 |

相似化合物的比较

Substituent Variations: Methyl vs. Dimethyl Groups

- Tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate (CAS 1196157-54-6) Key Difference: Single methyl group at position 2 (vs. 2,2-dimethyl in the target compound). Molecular Formula: C₁₁H₁₆N₂O₃ (MW: 224.26 g/mol) . However, this compound is listed as discontinued in certain sizes (e.g., 100 mg and 250 mg), suggesting challenges in synthesis or stability .

Positional Isomerism: Oxo and Cyano Group Placement

- Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (CAS 476493-40-0) Key Difference: Oxo group at position 4 and cyano at position 3 (vs. oxo at position 3 and cyano at position 4 in the target compound). Similarity Score: 0.84 (structural similarity algorithm) . Implications: Altered electronic properties due to ketone repositioning, which may affect hydrogen-bonding interactions in biological systems.

Stereochemical Variations: Enantiomeric Forms

- (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate (CAS 132945-76-7)

- (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate (CAS 132945-78-9) Key Difference: Lack of oxo and dimethyl groups compared to the target compound. Molecular Formula: C₁₀H₁₆N₂O₂ (MW: 196.25 g/mol) . Implications: Enantiomers are critical for chiral synthesis but lack the steric and electronic features of the target compound.

Piperidine vs. Pyrrolidine Core

- Tert-butyl 4-(2-cyanoethenyl)piperidine-1-carboxylate (CAS 1153949-26-8) Key Difference: Piperidine ring (6-membered) vs. pyrrolidine (5-membered). The ethenyl group introduces conjugation, altering electronic properties .

Physicochemical and Functional Comparisons

准备方法

Pyrrolidine Ring Formation

- The pyrrolidine core is generally constructed through cyclization reactions starting from suitable precursors such as dialkyl malonates or substituted amino acids.

- A common approach involves the cyclization of 2-oxopyrrolidine-3-carboxylate derivatives , which can be synthesized by hydrogenation and subsequent cyclization of nitroalkyl malonates.

- Cyclization conditions typically range from 0°C to reflux temperatures depending on the solvent used, with reaction times of at least one hour to ensure completion.

Introduction of the Cyano Group

- The cyano group at position 4 is introduced via nucleophilic substitution or condensation reactions involving cyanating agents.

- A typical cyanation reaction uses dichloromethane as a solvent and may require catalysts to facilitate the substitution under controlled temperature conditions (0–20°C).

- The choice of cyanating agent and reaction parameters influences the selectivity and yield of the cyano-substituted product.

Installation of the Tert-butyl Ester Group

- The tert-butyl ester protecting group on the nitrogen is introduced through esterification or carbamate formation , commonly using tert-butoxycarbonyl (Boc) anhydride under basic conditions such as triethylamine in dichloromethane.

- This step stabilizes the molecule and facilitates further synthetic manipulations.

Reaction Conditions and Solvent Systems

- Solvents: Dichloromethane is frequently used due to its ability to dissolve reactants and maintain reaction control. Other solvents include tetrahydrofuran (THF), ethyl acetate, isopropyl acetate, toluene, and 1,4-dioxane depending on the step and reagent compatibility.

- Temperature: Reactions are typically conducted between 0°C and reflux temperature of the solvent to optimize conversion and minimize side reactions.

- Bases and Catalysts: Organic bases such as pyridine, piperidine, potassium tert-butoxide, or lithium diisopropylamide (LDA) are employed to facilitate condensation and cyclization reactions. Catalysts such as 4-dimethylaminopyridine (DMAP) may be used to enhance esterification efficiency.

Industrial Scale Considerations

- Industrial synthesis employs large-scale batch reactors with careful monitoring of reaction parameters to ensure consistent product quality and yield.

- Process optimization involves high-throughput screening of catalysts and solvents combined with computational modeling to predict favorable reaction pathways and minimize impurities.

- Reaction times are optimized to balance throughput and product purity, often exceeding one hour per step to ensure completion.

Summary Table of Preparation Steps and Conditions

| Step | Reaction | Key Reagents/Conditions | Solvent(s) | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Formation of dialkyl 2-propylidenemalonate | Dialkyl malonate + Propionaldehyde + base (e.g., potassium tert-butoxide) | Ethyl acetate, THF, toluene | 0°C to reflux | ≥1 hour | Base catalyzed condensation |

| 2 | Addition of nitromethane to form 2-(1-nitrobutan-2-yl) malonate | Nitromethane | Methanol, dichloromethane | 0°C to reflux | ≥1 hour | Nucleophilic addition |

| 3 | Hydrogenation and cyclization to 2-oxopyrrolidine-3-carboxylate | Hydrogen + catalyst | Methanol, ethanol, or isopropanol | 0°C to reflux | ≥1 hour | Cyclization and reduction |

| 4 | Cyanation to introduce 4-cyano group | Cyanating agent + catalyst | Dichloromethane | 0–20°C | Variable | Controlled substitution |

| 5 | Boc protection of nitrogen | Boc anhydride + base (triethylamine) | Dichloromethane | 0–20°C | 1–3 hours | Carbamate formation |

Research Findings and Optimization Insights

- Studies indicate that reaction yields and selectivity are highly dependent on solvent choice and temperature control.

- Computational chemistry methods combined with experimental screening have been used to identify optimal catalysts and solvents, improving overall efficiency and reducing byproduct formation.

- Spectroscopic characterization (NMR, IR) confirms the presence of key functional groups, with IR peaks at ~2250 cm⁻¹ for the cyano group and ~1700 cm⁻¹ for the carbonyl group serving as diagnostic markers.

- Variable temperature NMR and 2D NMR techniques help resolve structural ambiguities during synthesis validation.

常见问题

What are the optimal synthetic routes for Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, and how can reaction conditions be systematically optimized?

Basic Synthesis:

The compound is typically synthesized via a multi-step procedure involving pyrrolidine ring functionalization. A common approach includes introducing the cyano and carbonyl groups through nucleophilic substitution or condensation reactions, followed by tert-butoxycarbonyl (Boc) protection. For example, tert-butyl carbamate formation can be achieved using Boc anhydride under basic conditions (e.g., triethylamine) in dichloromethane at 0–20°C .

Advanced Optimization:

To enhance yield and selectivity, computational reaction path searches (e.g., quantum chemical calculations) can predict favorable intermediates and transition states. Combining this with high-throughput screening of catalysts (e.g., DMAP) and solvents (e.g., dichloromethane vs. THF) allows systematic optimization. Experimental data should be fed back into computational models to refine predictions, as demonstrated in ICReDD’s integrated approach .

How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during structural confirmation?

Basic Characterization:

Standard characterization includes / NMR to confirm the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm for ), and carbonyl/cyano functionalities (IR: ~2250 cm for C≡N, ~1700 cm for C=O). LC-MS or HRMS validates molecular weight .

Advanced Analysis:

Contradictions in spectra (e.g., unexpected splitting or missing peaks) may arise from dynamic effects (e.g., rotamers) or impurities. Variable-temperature NMR or 2D techniques (COSY, HSQC) can resolve conformational ambiguities. Cross-referencing with X-ray crystallography data (e.g., SHELXL-refined structures) provides definitive bond-length/angle validation .

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Basic Purification:

Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. Recrystallization from solvents like ethanol or acetonitrile improves purity, as demonstrated in analogous pyrrolidine derivatives (94–99% purity after recrystallization) .

Advanced Challenges:

Low yields (<50%) may occur due to steric hindrance from the tert-butyl group or competing side reactions (e.g., cyano hydrolysis). Preparative HPLC with C18 columns or centrifugal partition chromatography (CPC) can separate polar byproducts. Monitoring via TLC-MS ensures fraction integrity .

How can computational methods enhance the design of derivatives or analogs of this compound for biological studies?

Basic Derivative Synthesis:

The 3-oxo and cyano groups serve as handles for derivatization. For example, reductive amination of the ketone or nucleophilic addition to the nitrile can generate libraries of analogs .

Advanced Design:

Density Functional Theory (DFT) calculations predict electronic effects of substituents on reactivity. Molecular docking studies (e.g., AutoDock Vina) guide modifications to improve target binding (e.g., kinase inhibition). Machine learning models trained on existing SAR data prioritize high-potential candidates .

What experimental precautions are critical when handling this compound in air/moisture-sensitive reactions?

Basic Safety:

Use anhydrous solvents (e.g., freshly distilled CHCl) and inert atmospheres (N/Ar) to prevent Boc group hydrolysis. Store the compound desiccated at –20°C .

Advanced Contingencies:

Monitor reaction progress via in-situ FTIR to detect premature deprotection. For large-scale reactions, implement automated gas purging systems. Safety protocols for cyanide-containing byproducts (e.g., HCN release under acidic conditions) must include scrubbers and PPE .

How can researchers resolve contradictions in biological activity data across different studies?

Basic Reproducibility:

Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity (>95% by HPLC). Use reference controls (e.g., known kinase inhibitors) to calibrate activity .

Advanced Meta-Analysis:

Employ cheminformatics tools (e.g., PubChem BioActivity Data) to compare results across studies. Conflicting data may arise from off-target effects or metabolite interference. Isotope labeling (e.g., -Boc) tracks metabolic stability and identifies degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。